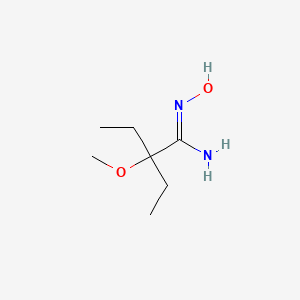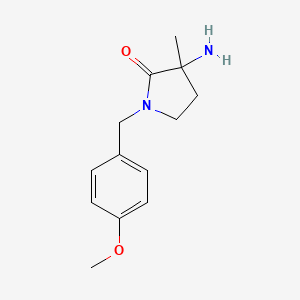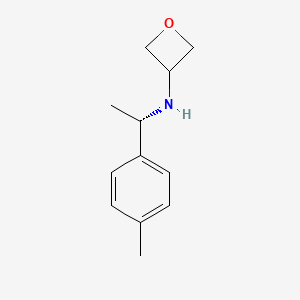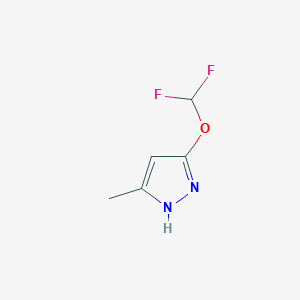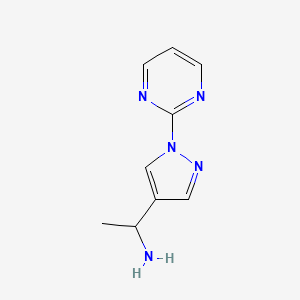
1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of pyrimidine derivatives with pyrazole intermediates. One common method involves the condensation of 2-aminopyrimidine with 4-chloropyrazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: N-oxides of the pyrimidine or pyrazole rings.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Functionalized derivatives with various substituents on the pyrimidine or pyrazole rings.
Scientific Research Applications
1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Known for its pharmacological activity and enzyme inhibition properties.
N-(Pyridin-2-yl)amides: Used in medicinal chemistry for their therapeutic potential.
3-Bromoimidazo[1,2-a]pyridines: Synthesized from similar starting materials and used in various medicinal applications.
Uniqueness: 1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is unique due to its dual heterocyclic structure, which provides a versatile platform for chemical modifications and the development of novel compounds with diverse biological activities.
Properties
Molecular Formula |
C9H11N5 |
|---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
1-(1-pyrimidin-2-ylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H11N5/c1-7(10)8-5-13-14(6-8)9-11-3-2-4-12-9/h2-7H,10H2,1H3 |
InChI Key |
RZJYCGRDIJWQNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C2=NC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B15278359.png)


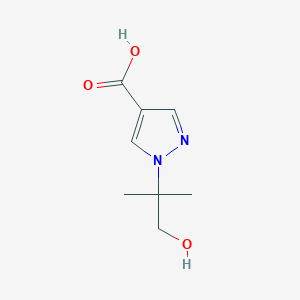
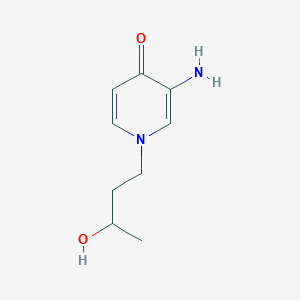

![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)
